
Methyl 3-hydroxyphenethylcarbamate
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Description
Methyl 3-hydroxyphenethylcarbamate (CAS: 939812-00-7) is a carbamate derivative featuring a phenethyl backbone substituted with a hydroxyl group at the 3-position of the aromatic ring and a methyl ester group on the carbamate functionality. Its molecular formula is inferred as C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) based on its nomenclature. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
Ethyl 3-Hydroxyphenylcarbamate
- Structure : Differs by replacing the methyl ester with an ethyl group (C₂H₅) and lacking the ethyl spacer between the aromatic ring and carbamate.
- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).
- The absence of the phenethyl chain reduces steric bulk, which may affect binding interactions in biological systems .
3-Acetylphenyl Ethyl(Methyl)carbamate
- Structure : Contains an acetyl group (COCH₃) at the 3-position of the phenyl ring and a mixed ethyl-methyl substitution on the carbamate.
- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol).
- This compound is noted as a reference standard for Rivastigmine, a cholinesterase inhibitor, suggesting possible neuropharmacological applications .
Methyl (4-Chloro-3-(Trifluoromethyl)Phenyl)Carbamate
- Structure : Features a chloro-trifluoromethyl substitution on the aromatic ring.
- Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.61 g/mol).
- Key Features : The electron-withdrawing Cl and CF₃ groups enhance chemical stability and resistance to hydrolysis. Such substitutions are common in agrochemicals and pharmaceuticals to improve bioavailability and target specificity .
3-Hydroxy-2-Phenylpropyl Carbamate
- Structure : Incorporates a hydroxyl group on a propyl chain attached to a phenyl ring.
- Molecular Formula: C₁₀H₁₃NO₃ (MW: 195.22 g/mol).
- The hydroxyl group may participate in hydrogen bonding, influencing solubility and receptor interactions .
Physicochemical and Functional Comparisons
Table 1: Structural and Molecular Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
Methyl 3-hydroxyphenethylcarbamate | 939812-00-7 | C₁₀H₁₃NO₃ | 195.22 | Phenethyl, 3-OH, methyl carbamate |
Ethyl 3-hydroxyphenylcarbamate | Not available | C₉H₁₁NO₃ | 181.19 | Phenyl, 3-OH, ethyl carbamate |
3-Acetylphenyl ethyl(methyl)carbamate | 855300-09-3 | C₁₂H₁₅NO₃ | 221.25 | Phenyl, 3-acetyl, ethyl-methyl carbamate |
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | 19448-54-5 | C₉H₇ClF₃NO₂ | 253.61 | Phenyl, 4-Cl, 3-CF₃, methyl carbamate |
3-Hydroxy-2-phenylpropyl carbamate | 201215-90-9 | C₁₀H₁₃NO₃ | 195.22 | Propyl, 2-phenyl, 3-OH, carbamate |
Key Observations:
Lipophilicity : Compounds with alkyl chains (e.g., phenethyl or propyl) exhibit higher lipophilicity, favoring membrane penetration. The trifluoromethyl group in CAS 19448-54-5 further enhances this property .
Reactivity : Acetyl and trifluoromethyl groups increase electrophilicity, making these compounds more reactive in nucleophilic environments .
Properties
IUPAC Name |
methyl N-[2-(3-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)11-6-5-8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYIYPUYIIOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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